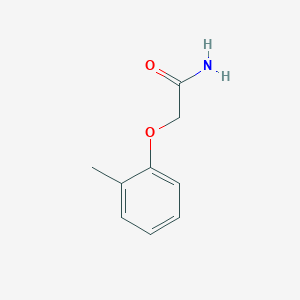

2-(2-Méthylphénoxy)acétamide

Vue d'ensemble

Description

2-(2-Methylphenoxy)acetamide is a chemical compound that is closely related to various substituted phenylacetamides, which have been studied for their diverse chemical properties and potential applications. Although the specific compound 2-(2-Methylphenoxy)acetamide is not directly mentioned in the provided papers, related compounds have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to 2-(2-Methylphenoxy)acetamide .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, starting with the acetylation of an amine, followed by various other reactions such as esterification and ester interchange . For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized using N-methylchloroacetamide and 4-phenoxyphenol in the presence of anhydrous potassium carbonate . Similarly, substituted N-(2-hydroxyphenyl)acetamides were synthesized from different nitrophenols and chlorophenols . These methods could potentially be adapted for the synthesis of 2-(2-Methylphenoxy)acetamide.

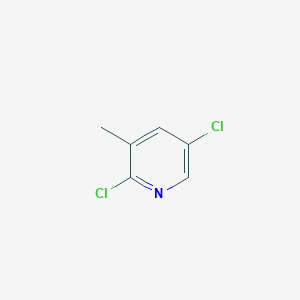

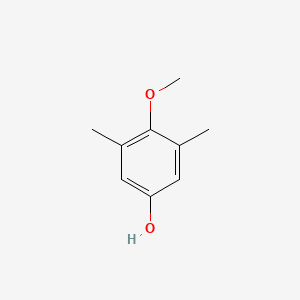

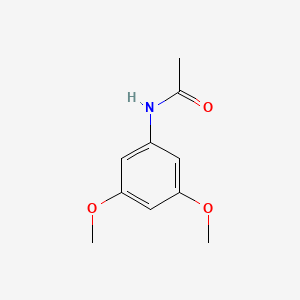

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography . For example, the structure of N-(2-Methylphenyl)acetamide was analyzed, revealing that the acetamide unit is slightly twisted with respect to the 2-methylphenyl substituent . These techniques could be employed to analyze the molecular structure of 2-(2-Methylphenoxy)acetamide.

Chemical Reactions Analysis

The chemical reactions of related acetamide compounds include interactions with other reagents leading to the formation of heterocycles, as seen in the reaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes . Additionally, the reactivity of these compounds with alcohols has been observed, leading to the formation of silanes . These findings suggest that 2-(2-Methylphenoxy)acetamide may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been studied, including their solubility, stability, and hydrogen bonding capabilities . For instance, an intermolecular hydrogen bond was found in the crystal structure of a related compound . The electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)acetamides was also established . These properties are important for understanding the behavior of 2-(2-Methylphenoxy)acetamide in various environments and could influence its potential applications.

Applications De Recherche Scientifique

Chimie médicinale

Le 2-(2-méthylphénoxy)acétamide et ses dérivés ont été largement étudiés en chimie médicinale . Ces composés ont montré un potentiel en tant que candidats thérapeutiques. La diversité chimique du phénoxyacétamide et de ses dérivés (chalcone, indole et quinoléine) a été explorée afin d'obtenir des informations complètes concernant les composés pharmacologiquement intéressants .

Conception et développement de médicaments

Le composé est utilisé dans la conception et le développement de nouveaux produits pharmaceutiques . Les chimistes médicinaux s'efforcent de concevoir un système intégré et en développement qui annonce une ère de médicaments adaptés, nouveaux et sûrs, soit en synthétisant de nouveaux produits pharmaceutiques, soit en améliorant les processus de fabrication des produits pharmaceutiques existants .

Études de chimie quantique

Des études de chimie quantique expérimentales et théoriques ont été réalisées sur le 2-(2-acétamidophényl)-2-oxo-N-(pyridin-2-ylméthyl)acétamide et son complexe de cuivre (II) . Ces études ont montré que le ligand est un ligand tridenté avec trois liaisons de coordination .

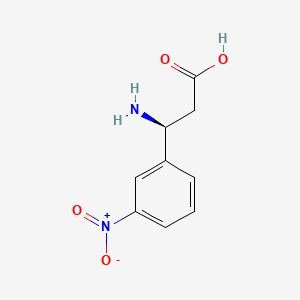

Activité biologique

Le complexe de cuivre (II) du 2-(2-acétamidophényl)-2-oxo-N-(pyridin-2-ylméthyl)acétamide a été évalué pour son activité antibactérienne contre deux espèces bactériennes, à savoir Escherichia coli (E. coli) et Staphylococcus aureus (S. aureus) . Un criblage antifongique a été effectué contre deux espèces (Condida albicans et Aspergillus flavus). Le complexe étudié s'est avéré posséder une activité biologique notable .

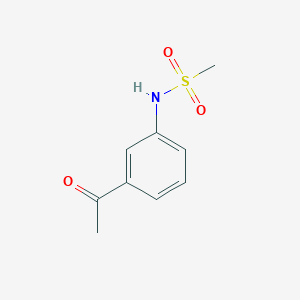

Docking moléculaire

L'investigation par docking moléculaire a prédit différents types d'interactions non covalentes du ligand synthétisé envers le récepteur du facteur de croissance insulinique 1 (ID : 5FXR) . Cela suggère des applications potentielles dans le domaine de la découverte et du développement de médicaments.

Mécanisme D'action

Target of Action

The primary target of 2-(2-Methylphenoxy)acetamide is the enzyme NOTUM . NOTUM is a carboxylesterase that has been shown to act by mediating the O-depalmitoleoylation of Wnt proteins . This action results in the suppression of Wnt signaling .

Mode of Action

2-(2-Methylphenoxy)acetamide interacts with NOTUM by binding in the palmitoleate pocket of the enzyme . This interaction inhibits the activity of NOTUM, thereby preventing it from depalmitoleoylating Wnt proteins . As a result, Wnt signaling is restored .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-Methylphenoxy)acetamide is the Wnt signaling pathway . By inhibiting NOTUM, 2-(2-Methylphenoxy)acetamide prevents the suppression of Wnt signaling . This results in the accumulation and translocation of β-catenin, a key component of the canonical Wnt signaling pathway .

Pharmacokinetics

It’s important to note that the majority of compounds tested were rapidly metabolized in an nadph-independent manner . This could potentially impact the bioavailability of 2-(2-Methylphenoxy)acetamide.

Result of Action

The molecular and cellular effects of 2-(2-Methylphenoxy)acetamide’s action primarily involve the restoration of Wnt signaling . This can have various downstream effects depending on the specific cellular context, as Wnt signaling plays key roles in adult stem cell biology as well as in embryonic development .

Propriétés

IUPAC Name |

2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCWSKDUWIYHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352594 | |

| Record name | 2-(2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22560-43-6 | |

| Record name | 2-(2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-METHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

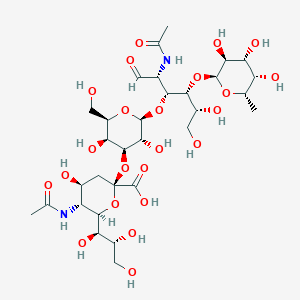

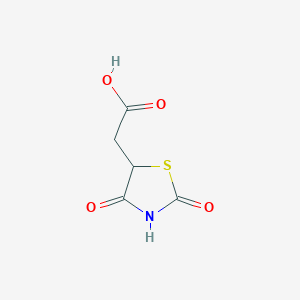

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![4-{[(Phenylsulfonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B1300182.png)

![(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B1300185.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)